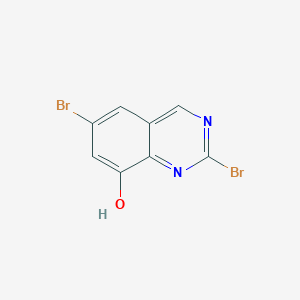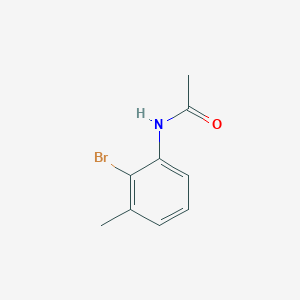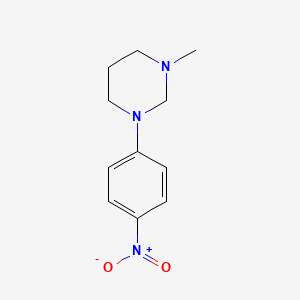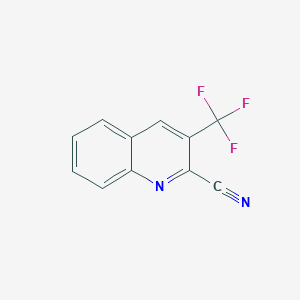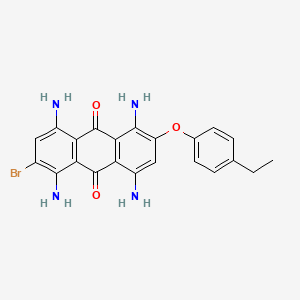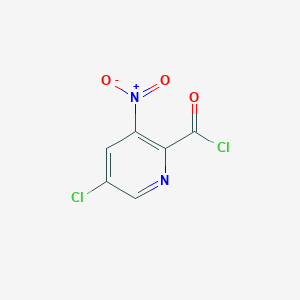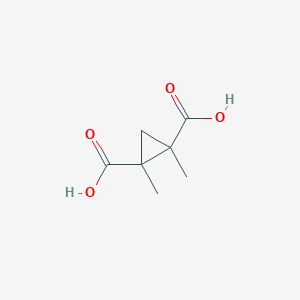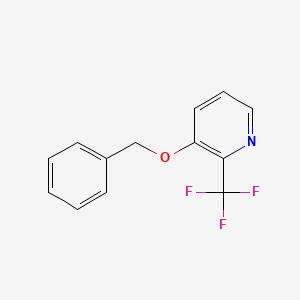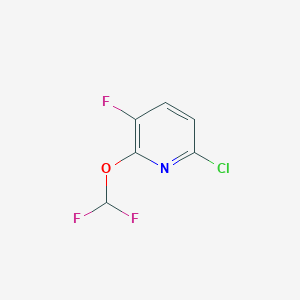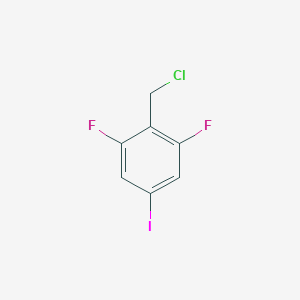
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene typically involves the halogenation of a benzene derivative. One common method includes the chloromethylation of 1,3-difluoro-5-iodobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the electrophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen substituents.
Coupling Reactions: The iodine substituent makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of corresponding alcohols or ketones.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly in the synthesis of halogenated aromatic compounds with biological activity.
Material Science: Utilized in the preparation of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen substituents. This activation facilitates electrophilic aromatic substitution and nucleophilic substitution reactions. The molecular targets and pathways depend on the specific reaction and the nature of the substituents introduced.
類似化合物との比較
2-(Chloromethyl)-1,3-difluorobenzene: Lacks the iodine substituent, making it less reactive in coupling reactions.
2-(Chloromethyl)-1,3-difluoro-5-bromobenzene: Bromine substituent instead of iodine, affecting reactivity and selectivity in reactions.
2-(Chloromethyl)-1,3-difluoro-5-chlorobenzene: Chlorine substituent instead of iodine, leading to different chemical behavior.
Uniqueness: The presence of iodine in 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene enhances its reactivity in coupling reactions, making it a valuable intermediate in organic synthesis. The combination of chlorine, fluorine, and iodine substituents provides a unique set of chemical properties that can be exploited in various applications.
特性
分子式 |
C7H4ClF2I |
|---|---|
分子量 |
288.46 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C7H4ClF2I/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 |
InChIキー |
OPDLIOXJSRSBGA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)CCl)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


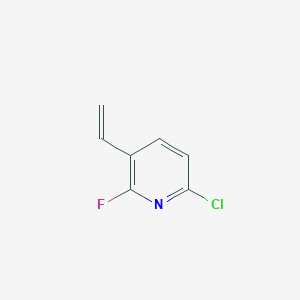
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)

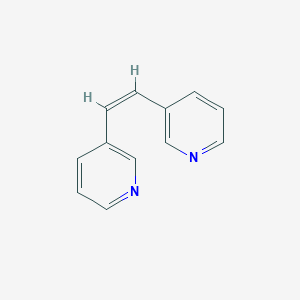
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
